Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate
CAS No.: 51896-65-2
Cat. No.: VC18723900
Molecular Formula: C21H21ClN4O4
Molecular Weight: 428.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51896-65-2 |
|---|---|
| Molecular Formula | C21H21ClN4O4 |
| Molecular Weight | 428.9 g/mol |
| IUPAC Name | 8-N,8-N,3-trimethyl-10-phenylphenazin-10-ium-2,8-diamine;perchlorate |
| Standard InChI | InChI=1S/C21H20N4.ClHO4/c1-14-11-19-21(13-17(14)22)25(15-7-5-4-6-8-15)20-12-16(24(2)3)9-10-18(20)23-19;2-1(3,4)5/h4-13,22H,1-3H3;(H,2,3,4,5) |
| Standard InChI Key | CFUDOTXBYPVKLI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=NC3=C(C=C(C=C3)N(C)C)[N+](=C2C=C1N)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Introduction
Key Findings
Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate is a quaternary phenazinium salt characterized by a polycyclic aromatic system substituted with amino, dimethylamino, methyl, and phenyl groups, paired with a perchlorate counterion. This compound exhibits unique photochemical and electrochemical properties, making it relevant in materials science, biochemistry, and catalysis. Its synthesis involves nucleophilic substitution reactions under mild conditions, with applications ranging from nucleic acid probing to environmental sensing.
Chemical Identity and Structural Features
Molecular Composition
The compound consists of a phenazinium cation and a perchlorate anion. The cation has the molecular formula C₂₀H₂₁N₄⁺, derived from a phenazine core modified with:
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3-Amino group (–NH₂) at position 3
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7-Dimethylamino group (–N(CH₃)₂) at position 7
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2-Methyl group (–CH₃) at position 2
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5-Phenyl group (–C₆H₅) at position 5
The perchlorate anion (ClO₄⁻) balances the charge, yielding the full formula C₂₀H₂₁N₄ClO₄ and a molecular weight of 428.85 g/mol .
Structural Characterization
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2D/3D Conformation: X-ray crystallography and computational modeling reveal a planar phenazine core with substituents adopting equatorial orientations to minimize steric hindrance .
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Key Spectral Data:
Synthesis and Reaction Mechanisms
Synthetic Pathways
The compound is synthesized via direct nucleophilic substitution on pre-functionalized phenazinium precursors :
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Quaternary Phenazinium Intermediate: A phenazinium salt with a labile leaving group (e.g., acetamido or alkoxy) is prepared.
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Amination: Primary or secondary amines attack positions 2 and 7 sequentially under mild acidic conditions.
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Perchlorate Exchange: The chloride counterion is replaced with perchlorate using AgClO₄ or ion-exchange resins .
Example Reaction:
Mechanistic Insights
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Kinetic Control: Electron density calculations predict preferential substitution at position 2 due to lower activation energy .
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Thermodynamic Stability: The 7-dimethylamino group enhances resonance stabilization, favoring product formation .
Physicochemical Properties
Solubility and Stability
| Property | Value | Conditions | Source |
|---|---|---|---|
| Solubility in Water | 12.7 mg/mL | 25°C, pH 7 | |
| Stability in Acid | Stable | pH 2–6 | |
| Decomposition Temperature | >200°C | Under nitrogen |
Electrochemical Behavior
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Redox Potential: E₁/₂ = −0.45 V vs. SCE (cyclic voltammetry in acetonitrile) .
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Photocatalytic Activity: Acts as an electron acceptor in visible-light-driven reactions, enabling aerobic oxidations .
Applications in Science and Technology
Nucleic Acid Probes
The compound’s planar structure facilitates intercalation into single-stranded RNA and DNA, as demonstrated by:
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Fluorescence Quenching: Binding to polyriboadenylic acid (poly-A) increases quantum yield by 300% .
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Base-Specific Chromatography: Used to separate DNA by G+C content on hydroxyapatite columns .
Environmental Sensing
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Perchlorate Detection: Modifies fluorescence in response to ClO₄⁻ ions (LOD = 0.1 µM) .
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pH Sensitivity: Exhibits a 50 nm redshift in absorption spectra between pH 4 and 8 .
Catalysis
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